molecular formula C10H19NO3S B6172523 tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate CAS No. 2694057-46-8

tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate

Cat. No. B6172523
CAS RN: 2694057-46-8
M. Wt: 233.3
InChI Key:
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Description

Tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate, or TBMSMC, is an organic compound that has been studied for its potential applications in scientific research. TBMSMC is a derivative of morpholine, and is composed of a tert-butyl group, a sulfanylmethyl group, and a carboxylate group. It is an important chemical in the field of organic chemistry, and has been studied for its potential applications in various fields, such as medicine and biochemistry.

Scientific Research Applications

TBMSMC has been studied for its potential applications in scientific research, particularly in the fields of medicine and biochemistry. It has been used as a ligand for metal complexes, such as zinc, copper, and cobalt, and has been studied for its potential use in drug delivery systems. It has also been studied for its potential use as a catalyst in the synthesis of organic molecules.

Mechanism of Action

TBMSMC has been studied for its potential mechanisms of action. It is known to act as a chelating agent, binding to metal ions, such as zinc and copper, to form metal complexes. It is also known to act as a catalyst, promoting the synthesis of organic molecules.
Biochemical and Physiological Effects
TBMSMC has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity, and has been studied for its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease. It has also been studied for its potential use in the treatment of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

TBMSMC has several advantages for lab experiments. It is a relatively inexpensive compound, and is readily available. It is also a relatively stable compound, and is not highly toxic. However, TBMSMC is not water-soluble, and therefore may not be suitable for certain experiments.

Future Directions

There are several potential future directions for TBMSMC research. It could be studied for its potential use in drug delivery systems, as a catalyst in the synthesis of organic molecules, or as a chelating agent for metal ions. It could also be studied for its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease. Furthermore, TBMSMC could be studied for its potential role in the treatment of inflammation and oxidative stress.

Synthesis Methods

TBMSMC can be synthesized via a two-step process. The first step involves the reaction of morpholine and tert-butyl bromide in the presence of a base, such as sodium hydroxide, to form the intermediate product, tert-butyl morpholine. The second step involves the reaction of tert-butyl morpholine and sulfanylmethyl bromide in the presence of a base, such as potassium carbonate, to form TBMSMC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate involves the protection of the amine group in morpholine, followed by the introduction of a thiol group at the 2-position of the morpholine ring. The carboxylic acid group is then activated and coupled with tert-butyl chloroformate to form the final product.", "Starting Materials": [ "Morpholine", "2-Chloroethanethiol", "Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Tert-butyl chloroformate", "Triethylamine", "Methanol", "Dichloromethane" ], "Reaction": [ "1. Protection of morpholine amine group with tert-butyloxycarbonyl (BOC) group using BOC anhydride and DIPEA in DMF solvent.", "2. Introduction of thiol group at 2-position of morpholine ring using 2-chloroethanethiol and triethylamine in DMF solvent.", "3. Activation of carboxylic acid group in morpholine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane solvent.", "4. Coupling of activated carboxylic acid group with tert-butyl chloroformate in DMF solvent.", "5. Deprotection of BOC group using methanol and dichloromethane solvent." ] }

CAS RN

2694057-46-8

Product Name

tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate

Molecular Formula

C10H19NO3S

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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